9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic core structure. Its molecular framework incorporates a 3-chlorophenyl substituent at position 9 and a thiophen-2-yl group at position 6 (Fig. 1). These substituents distinguish it from related analogs, as the chlorine atom and thiophene ring may influence electronic properties, solubility, and biological interactions. The triazoloquinazolinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug discovery .
Properties
Molecular Formula |
C19H15ClN4OS |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H15ClN4OS/c20-13-4-1-3-11(7-13)18-17-14(23-19-21-10-22-24(18)19)8-12(9-15(17)25)16-5-2-6-26-16/h1-7,10,12,18H,8-9H2,(H,21,22,23) |
InChI Key |
AKFAWBQEIQCKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, the quinazoline core is synthesized through cyclization reactions involving reagents such as formamide or orthoesters.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The chlorophenyl and thiophenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the quinazoline core, potentially leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or quinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazoloquinazolines exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Anticancer Activity
Studies have shown that compounds in the triazoloquinazoline family can inhibit cancer cell proliferation. The mechanism may involve:
- Inhibition of cell cycle progression : Targeting specific kinases involved in cell division.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
Neurological Applications
Research into the neuroprotective effects of similar compounds suggests potential applications in treating neurodegenerative diseases. The compound may interact with neurotransmitter receptors or modulate neuroinflammatory pathways.
Agricultural Chemistry
The compound's antimicrobial properties extend to agricultural applications, where it can be used as a fungicide or bactericide in crop protection formulations.
Case Study 1: Antimicrobial Activity
A study published in MDPI explored various triazoloquinazolines and their antibacterial properties against several strains of bacteria. The results indicated that modifications at the thiophene and chlorophenyl positions significantly enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for new anticancer therapies .
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, it may act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Impact of Chlorine Position :
- The target compound’s 3-chlorophenyl group contrasts with the 2-chlorophenyl analog (), which exhibits lower molecular weight (328.8 vs. 386.87) and higher lipophilicity (logP 3.34 vs. ~3.5). The 3-chloro substitution may alter steric and electronic interactions compared to 2- or 4-positioned substituents .
- In contrast, the 4-hydroxyphenyl analog () has reduced logP (2.5-3.0) due to the polar hydroxyl group, highlighting how substituent polarity modulates solubility .
Thiophene vs. This differs from 6,6-dimethyl analogs (), where alkyl groups increase steric bulk but reduce π-stacking capability . The sulfanyl-modified analog () demonstrates significantly higher logP (4.90) due to the hydrophobic (3-chlorophenyl)methylsulfanyl group, underscoring the additive effects of multiple lipophilic substituents .
Synthetic Efficiency: Copper-based catalysts (e.g., Cu@HAP@KIT-6) enable high yields (88-97%) for 2-chlorophenyl derivatives under mild conditions . Solvent-free methods () and green catalysts (e.g., NGPU) are effective for hydroxyl- or dimethyl-substituted derivatives but remain untested for thiophene-containing analogs .
Research Findings and Implications
Physicochemical Properties
- logP and Solubility : The target compound’s estimated logP (~3.5) suggests moderate lipophilicity, intermediate between the 4-hydroxyphenyl (logP ~2.5-3.0) and 2-{[(3-chlorophenyl)methyl]sulfanyl} (logP 4.90) analogs. This balance may optimize membrane permeability and oral bioavailability .
- Hydrogen Bonding: The thiophene sulfur and triazolo nitrogen atoms provide hydrogen bond acceptors (total = 4–5), comparable to analogs in and . However, the absence of hydroxyl or sulfanyl groups reduces hydrogen bond donor capacity (donors = 1) .
Biological Activity
The compound 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions. For instance, a mixture of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 4-chlorobenzoic acid in the presence of phosphorous (V) oxychloride has been reported to yield the target compound with a high yield of 82% .
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
Anticancer Activity
Research indicates that compounds with a similar structure exhibit significant anticancer properties. For example, derivatives containing the triazoloquinazolinone framework have shown potent antiproliferative effects against various cancer cell lines. Specifically, studies have demonstrated that certain analogs can inhibit cell proliferation by inducing apoptosis and blocking cell cycle progression .
Anti-inflammatory and Analgesic Effects
Compounds related to triazoloquinazolinones are known for their anti-inflammatory and analgesic properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The analgesic activity was assessed using various animal models, revealing significant pain relief comparable to standard analgesics like aspirin .
Antimicrobial Properties
The antimicrobial efficacy of triazoloquinazolinones has also been explored. Compounds within this class exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of 9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and its analogs:
- Antiproliferative Studies :
- In Vivo Efficacy :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 9-(3-chlorophenyl)-6-(thiophen-2-yl)-tetrahydrotriazoloquinazolin-8-one?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Step 1: Cyclocondensation of substituted quinazolinone precursors with thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Triazole ring formation via [1,2,4]triazolo annulation using hydrazine derivatives or thiourea, followed by chlorination at the 3-phenyl position .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield pure product. Reported yields range from 35–45%, with melting points typically >190°C .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR: Confirm regiochemistry via aromatic proton splitting patterns (e.g., thiophene protons at δ 7.2–7.5 ppm and quinazolinone protons at δ 5.5–6.2 ppm) .
- LC-MS: Validate molecular weight (e.g., m/z ~410–415 for [M+H]+) and detect impurities .
- Elemental Analysis: Ensure stoichiometric agreement (e.g., C: ~65%, H: ~4.5%, N: ~15%) .
- XRD (if available): Resolve structural ambiguities, particularly for fused ring systems .
Advanced: How can computational modeling optimize reaction conditions for higher yields?
Methodological Answer:
- DFT Calculations: Predict transition states and intermediates for key steps (e.g., triazole ring closure) to identify energy barriers .
- COMSOL Multiphysics: Simulate solvent effects and temperature gradients to refine reflux conditions .
- Machine Learning: Train models on existing triazoloquinazoline synthesis data to predict optimal solvent/base combinations (e.g., DMF with K2CO3 vs. DMSO with Et3N) .
Advanced: How to address contradictory NMR and LC-MS data in purity assessment?
Methodological Answer:
- Hypothesis Testing: If LC-MS shows a [M+16] peak, suspect oxidation (e.g., sulfoxide formation from thiophene). Confirm via 2D NMR (COSY/HSQC) .
- TGA-DSC: Check for solvent inclusion (e.g., DMSO trapped in crystals) causing NMR signal shifts .
- HPLC-PDA: Quantify impurities using gradient elution (C18 column, acetonitrile/water) to resolve co-eluting byproducts .
Advanced: What strategies validate bioactivity hypotheses (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., DHFR or kinase domains) based on the triazoloquinazoline scaffold .
- In Vitro Assays: Pair with kinetic studies (e.g., NADPH depletion for oxidoreductases) and control experiments (e.g., competitive inhibitors) .
- SAR Analysis: Compare with analogs (e.g., 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline) to identify critical substituents (e.g., 3-chlorophenyl enhances lipophilicity) .
Basic: What safety protocols apply during synthesis and handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritants (e.g., chlorinated intermediates) .
- Waste Disposal: Quench reactive intermediates (e.g., hydrazine derivatives) with aqueous FeSO4 before disposal .
- Storage: Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the thiophene moiety .
Advanced: How to resolve tautomeric ambiguity in the triazoloquinazoline core?
Methodological Answer:
- Variable Temperature NMR: Monitor proton shifts (e.g., NH protons) between 25–80°C to detect tautomer equilibria .
- IR Spectroscopy: Identify tautomer-specific bands (e.g., C=O vs. C–O stretching at 1680–1750 cm⁻¹) .
- Theoretical Studies: Compare DFT-optimized tautomer energies (e.g., triazole-thione vs. triazole-thiol forms) to experimental data .
Advanced: How to design a robust SAR study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with substituent variations (e.g., 3-fluorophenyl, 4-methylthiophene) .
- High-Throughput Screening: Use 96-well plates to assay cytotoxicity (MTT assay) and target affinity (SPR or fluorescence polarization) .
- Multivariate Analysis: Apply PCA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility: Determine via shake-flask method (PBS pH 7.4, 37°C). Expect low aqueous solubility (<10 µg/mL) due to aromaticity; use DMSO for stock solutions .
- Stability: Monitor via HPLC over 24–72 hours in simulated gastric fluid (SGF) and plasma. Degradation peaks >5% indicate need for prodrug strategies .
Advanced: How to reconcile conflicting bioactivity data across research groups?
Methodological Answer:
- Meta-Analysis: Aggregate data from published analogs (e.g., IC50 values for kinase inhibition) and adjust for assay variability (e.g., ATP concentration differences) .
- Reproducibility Checks: Validate protocols using reference compounds (e.g., staurosporine for kinase assays) .
- Collaborative Trials: Initiate inter-laboratory studies to standardize conditions (e.g., cell lines, incubation times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
